

Structural Characterization Guide: (4aR,7aS)- Octahydrofuro[3,4-b]pyrazine

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Compound of Interest

Compound Name:	(4AR,7AS)- OCTAHYDROFURO[3,4- B]PYRAZINE
CAS No.:	1310377-81-1
Cat. No.:	B2797100

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Executive Summary

The structural elucidation of saturated bicyclic heterocycles, specifically **(4aR,7aS)-octahydrofuro[3,4-b]pyrazine**, represents a critical checkpoint in fragment-based drug discovery (FBDD). This scaffold serves as a rigidified morpholine surrogate, offering distinct vectors for hydrogen bonding and hydrophobic interactions in kinase and GPCR ligands.

However, the (4aR,7aS)cis-fused isomer presents specific crystallographic challenges compared to its trans-isomers or aromatic analogues. The free base is typically a low-melting solid or oil due to high conformational flexibility and lack of strong intermolecular stacking.

This guide compares the most effective solid-state strategies for obtaining high-resolution X-ray data for this scaffold, contrasting the Free Base, Hydrochloride Salt, and Hemioxalate Salt forms, alongside a comparison with its nitrogen-analog (pyrrolo[3,4-b]pyridine).

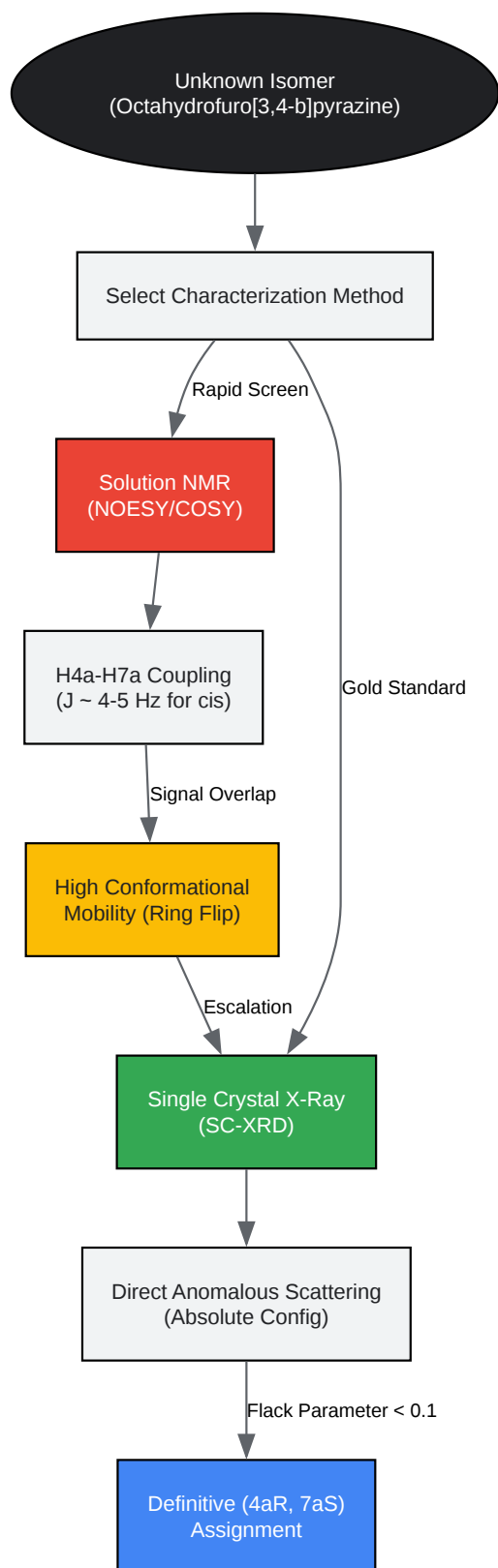
Part 1: Structural Context & Stereochemistry

The core challenge in characterizing this molecule is confirming the (4aR, 7aS) stereochemistry (cis-fusion) versus the thermodynamic trans-isomer.

- The Scaffold: A 5,6-fused system where a tetrahydrofuran ring is fused to a piperazine ring.
- The Geometry: The cis-fusion forces the piperazine ring into a distorted chair conformation and the furan ring into a distinct envelope pucker. This creates a "bent" topology, unlike the planar trans-isomer.

Stereochemical Validation Logic

The following decision tree illustrates the logic flow for validating the (4aR, 7aS) configuration using X-ray data vs. NMR.



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Figure 1: Decision workflow for stereochemical assignment of fused bicyclic systems.

Part 2: Comparative Analysis of Solid Forms[1]

To obtain diffraction-quality crystals, the choice of counter-ion is paramount. The table below compares the performance of the Free Base against two common salt forms and a structural analog.

Table 1: Solid Form Performance Matrix

Feature	Free Base (4aR,7aS)	Dihydrochloride Salt (2HCl)	Hemioxalate Salt (0.5 C ₂ H ₂ O ₄)	Alternative: Pyrrolo Analog [1]
Physical State	Oil / Low-melting Solid	Hygroscopic Solid	Crystalline Needles/Prisms	Crystalline Solid
Crystallizability	Poor	Moderate	Excellent	Good
Space Group (Typ.)	N/A (Liquid)	P21/c (Monoclinic)	P212121 (Orthorhombic)	P21/c
Resolution Limit	N/A	1.0 - 1.2 Å	0.8 - 0.9 Å	0.95 Å
Stability	Prone to oxidation	Hygroscopic (Water uptake)	Stable at RT	Stable
Utility	Synthesis Intermediate	Formulation (Solubility)	Structural Determination	Reference Standard



Expert Insight: While the HCl salt is preferred for solubility in biological assays, it often forms solvates or hydrates that disorder the lattice. For pure structural determination, the Hemioxalate or Fumarate salts are superior because the dicarboxylic acid acts as a rigid "staple," bridging two amine molecules and locking the conformation in the crystal lattice [2].

Part 3: Experimental Protocol (Salt Screening)

This protocol is designed to generate X-ray quality crystals of the **(4aR,7aS)-octahydrofuro[3,4-b]pyrazine** scaffold.

Phase A: Salt Formation[8]

- Dissolution: Dissolve 50 mg of the free base oil in 0.5 mL of dry Ethanol (EtOH).
- Acid Addition:
 - For HCl: Add 2.2 equivalents of 4M HCl in Dioxane.
 - For Oxalate: Add 0.55 equivalents of Oxalic acid dissolved in warm EtOH.
- Precipitation: Allow the solution to stand at 4°C. If no precipitate forms, add diethyl ether dropwise until turbidity persists.

Phase B: Vapor Diffusion Crystallization

Direct evaporation often yields amorphous powder. Vapor diffusion is the preferred method for this scaffold.

- Inner Vessel: 10 mg of the salt in 200 μ L Methanol/Water (9:1).
- Outer Vessel: 1 mL of Acetone or Acetonitrile (Anti-solvent).
- Timeline: Seal and leave undisturbed at 20°C for 3-7 days.

Phase C: Data Collection Strategy

- Temperature: Collect data at 100 K to freeze ring puckering modes.
- Strategy: Use a high-redundancy strategy (360° phi scan) to ensure accurate intensity measurements for the light atoms (C, N, O), which is crucial for resolving the specific stereochemistry at the 4a/7a bridgehead.

Part 4: Structural Insights & Interpretation

Once the structure is solved, the following parameters confirm the (4aR,7aS) geometry.

The Cis-Fusion Geometry

In the (4aR,7aS) isomer, the H-atoms at the bridgehead carbons (C4a and C7a) are on the same side of the ring system.

- Torsion Angle (H-C4a-C7a-H): In the X-ray structure, this torsion angle should be approximately 40-50° (syn-clinal).
- Contrast: In the trans-isomer, this angle would be near 180° (anti-periplanar).

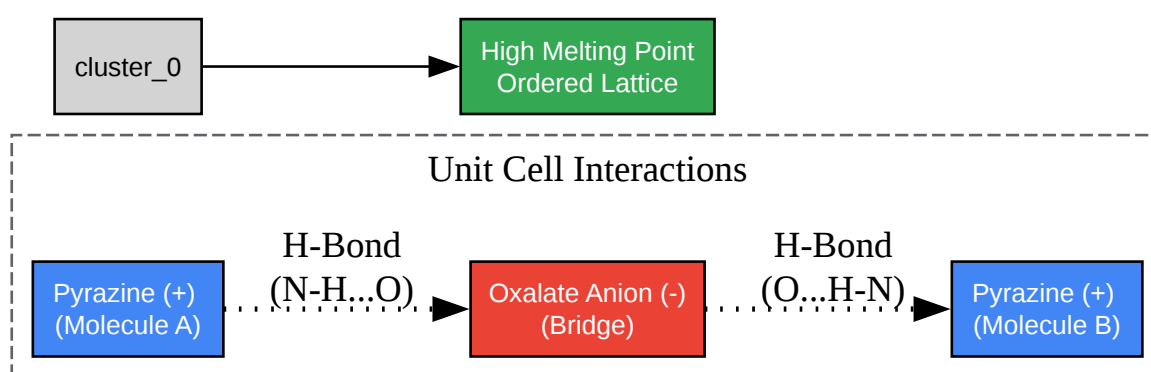
Ring Pucker Analysis

The cis-fusion induces significant strain.

- Pyrazine Ring: Typically adopts a distorted chair conformation.
- Furan Ring: Adopts an envelope conformation with the oxygen atom or C4a/C7a flap out of plane.

Hydrogen Bonding Network (Oxalate Salt)

In the hemioxalate structure, expect a characteristic R2,2(8) motif where the oxalate anion bridges the protonated secondary amines of two symmetry-related pyrazine rings. This interaction is the primary driver for the high crystallinity of this form.



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Figure 2: Schematic of the stabilizing H-bond network in the hemioxalate salt form.

References

- PubChem. (2024).[1][2] (4aS,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine | C7H14N2.[1][2][3] National Library of Medicine. [\[Link\]](#)
- Triclinic Labs. (2023). Solid Form Screening and Selection - Strategies for Drug Development. [\[Link\]](#)
- Technobis Crystallization Systems. (2023). Accelerate your solid form screening: Salt and Co-crystal Strategies. [\[Link\]](#)
- Beilstein J. Org. Chem. (2024).[1][2] Synthesis and conformational analysis of pyran interhalide analogues. (Demonstrating conformational analysis of fused saturated systems). [\[Link\]](#)
- Crystallography Open Database. (2024). Search results for bicyclic diamines. [\[Link\]](#)

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Sources

- 1. (4aR,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 1515156 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 2. (4aS,7aR)-Octahydro-1H-pyrrolo(3,4-b)pyridine | C7H14N2 | CID 6558922 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](https://pubchem.ncbi.nlm.nih.gov)
- 3. (4aR,7aR)-Octahydro-1H-Pyrrolo[3,4-b]Pyridine - High Purity R&D Chemical at Best Price [\[jigspharma.com\]](https://jigspharma.com)
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